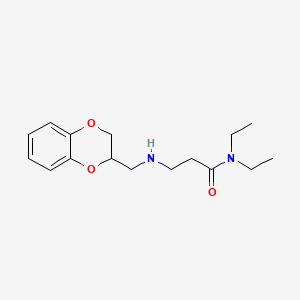
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-N,N-diethylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- is a complex organic compound with a unique structure that includes a benzodioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the Amino Group: The next step involves the introduction of the amino group. This can be done by reacting the benzodioxin ring with an appropriate amine, such as methylamine, under basic conditions.
Formation of the Propanamide Backbone: The final step involves the formation of the propanamide backbone. This can be achieved by reacting the intermediate with diethylamine and a suitable acylating agent, such as propanoyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or secondary amines.
Scientific Research Applications
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of organic compounds with biological systems, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring and the amino group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-dimethyl-
- Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diisopropyl-
Uniqueness
Propanamide, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-N,N-diethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with lipid-rich environments.
Properties
CAS No. |
102128-75-6 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-N,N-diethylpropanamide |
InChI |
InChI=1S/C16H24N2O3/c1-3-18(4-2)16(19)9-10-17-11-13-12-20-14-7-5-6-8-15(14)21-13/h5-8,13,17H,3-4,9-12H2,1-2H3 |
InChI Key |
TWGVHOKJAGUCIB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCNCC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



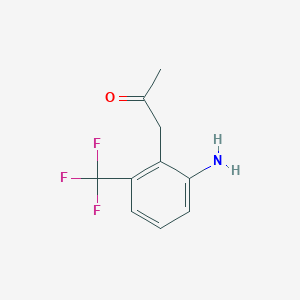
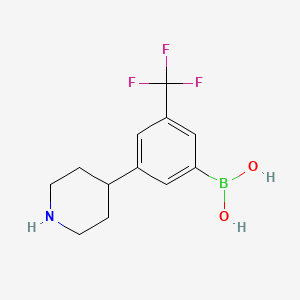
![2,3-Dibromo-1,4-bis[(prop-2-en-1-yl)oxy]but-2-ene](/img/structure/B14072123.png)
![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
![Bicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14072125.png)
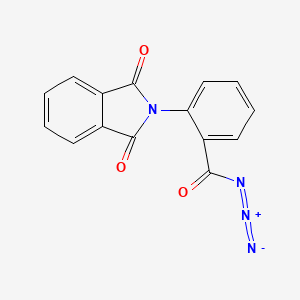
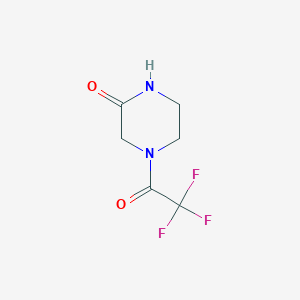
![4,4,4',4',6,6'-Hexamethyl-3,3',4,4'-tetrahydro-2,2'-spirobi[chromene]](/img/structure/B14072145.png)
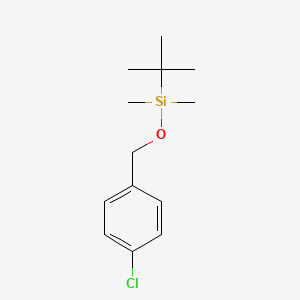
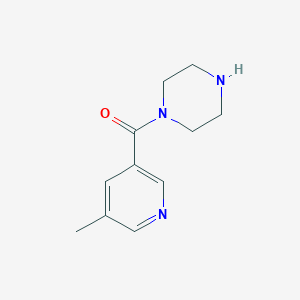
![7-Bromo-5-chloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B14072155.png)


